molecular formula C28H27N3O5S B11087878 ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11087878
M. Wt: 517.6 g/mol
InChI Key: BQVBTGYZOLHUHK-UHFFFAOYSA-N
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Description

ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, benzyl group, and methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({6-[(2-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE: Similar structure with a different substitution pattern.

    ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE: Another similar compound with variations in the thiazine ring.

Uniqueness

ETHYL 4-({3-BENZYL-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is unique due to its specific substitution pattern and the presence of both benzyl and methoxyaniline groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 4-[[3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H27N3O5S/c1-3-36-27(34)20-9-11-22(12-10-20)30-28-31(18-19-7-5-4-6-8-19)25(32)17-24(37-28)26(33)29-21-13-15-23(35-2)16-14-21/h4-16,24H,3,17-18H2,1-2H3,(H,29,33)

InChI Key

BQVBTGYZOLHUHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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